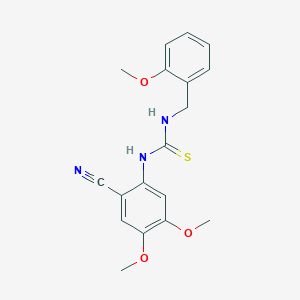

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anion Binding Analysis

The study of N-(o-methoxybenzamido)thioureas has shown a significant enhancement in anion binding affinity, with binding constants surpassing 10^7 mol^(-1) L for acetate ions. This affinity is attributed to the presence of an intramolecular hydrogen bond within the N-benzamide moiety, which is absent in N-benzamidothioureas without the o-OMe group. The intramolecular hydrogen bond not only increases anion binding but also affects the absorption characteristics of the anion binding complexes, indicating a charge-transfer nature similar to that of the anion-1 complex. The study highlights the importance of structural features such as the intramolecular hydrogen bond in designing thiourea derivatives for applications in anion recognition, sensing, organocatalysis, and crystal engineering .

Synthesis and Characterisation of Thiourea Derivatives

A series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques. The compounds exhibit significant stretching vibrations in their infrared spectra, which are characteristic of the thiourea moiety. The molecular structure of one of the derivatives was determined through X-ray diffraction, revealing a trans-cis configuration. These findings contribute to the understanding of the structural aspects of thiourea derivatives and their potential applications .

Crystal and Molecular Structure Comparison

X-ray analysis of N,N'-dibenzyl-N-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphoranyl)-thiourea and its dicyclohexyl analog has revealed notable differences in their solid-state structures. The thiourea moiety in the dibenzyl derivative is planar, with the sulfur and phosphorus atoms adopting an antiperiplanar arrangement. This molecule is stabilized by an intramolecular N-H...O=P hydrogen bond. In contrast, the dicyclohexyl derivative has a non-planar thiourea skeleton, with sulfur and phosphorus atoms in closer proximity. These structural insights are crucial for understanding the properties and reactivity of thiourea-based compounds .

Vanilloid Receptor Agonists and Analgesics

Thiourea derivatives have been investigated as vanilloid receptor ligands, leading to the discovery of potent analgesics. The study utilized a pharmacophore model of resiniferatoxin to guide drug design, resulting in compounds with strong receptor agonist activity and promising analgesic profiles in animal tests. These thiourea derivatives represent a new class of vanilloid receptor agonists with potent analgesic activity and reduced pungency, although they did not exhibit significant anti-inflammatory activity. The molecular modeling study confirmed the spatial disposition of key pharmacophores, underscoring the potential of thiourea derivatives in drug development .

Analytical Characterization of Hallucinogenic Derivatives

The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs has been conducted using a variety of methods. These substances were identified in seized blotter papers and were unequivocally identified through techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. The study provided detailed analytical properties, including fragmentation patterns and structural elucidation, which are essential for the identification and classification of new psychoactive substances .

Propriétés

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-22-15-7-5-4-6-12(15)11-20-18(25)21-14-9-17(24-3)16(23-2)8-13(14)10-19/h4-9H,11H2,1-3H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFPQHJHZCWHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC(=C(C=C2C#N)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020254.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)